molecular formula C10H8NNaO7S2 B15179846 Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate CAS No. 40492-13-5

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate

Cat. No.: B15179846
CAS No.: 40492-13-5
M. Wt: 341.3 g/mol
InChI Key: MFDYBCJRGXYPBN-UHFFFAOYSA-M
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Description

This compound is part of a broader class of aminohydroxynaphthalene disulphonates, which are critical intermediates in dyes, pharmaceuticals, and food additives due to their reactivity and solubility properties .

Properties

CAS No.

40492-13-5

Molecular Formula

C10H8NNaO7S2

Molecular Weight

341.3 g/mol

IUPAC Name

sodium;8-amino-1-hydroxy-5-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO7S2.Na/c11-6-2-4-7(19(13,14)15)5-1-3-8(20(16,17)18)10(12)9(5)6;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

MFDYBCJRGXYPBN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. Here is a general outline of the synthetic route:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonate groups enhance its solubility in aqueous environments. These interactions facilitate its use in staining and as a reagent in biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The key distinguishing feature of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate is the arrangement of functional groups on the naphthalene backbone. Below is a comparison with analogs:

Compound Name CAS/EC Number Substituent Positions Molecular Formula Key Applications
This compound EC 204-982-3 (related) 4-NH₂, 5-OH, 1,6-SO₃⁻ C₁₀H₉NNaO₈S₂ Dye synthesis, food additive regulation
4-Amino-5-hydroxynaphthalene-1,7-disulphonic acid EC 204-982-3 4-NH₂, 5-OH, 1,7-SO₃H C₁₀H₉NO₈S₂ Food additive impurity (≤0.8%)
Sodium hydrogen 8-aminonaphthalene-1,6-disulphonate 74543-22-9 8-NH₂, 1,6-SO₃⁻ (no hydroxyl group) C₁₀H₉NNaO₆S₂ Industrial chemicals, intermediates
Disodium naphthalene-1,6-disulphonate 1655-43-2 No amino/hydroxy groups C₁₀H₆Na₂O₆S₂ Surfactants, dispersants
Key Observations:
  • Functional Group Influence: The presence of both amino and hydroxyl groups in the target compound enhances its reactivity in diazo coupling reactions, a critical step in azo dye synthesis. Analogs lacking hydroxyl groups (e.g., sodium hydrogen 8-aminonaphthalene-1,6-disulphonate) exhibit reduced polarity and altered solubility .
  • Sulfonate Positioning : Compounds with sulfonate groups at positions 1,6 (vs. 1,7) demonstrate higher thermal stability due to reduced steric hindrance .

Chemical Reactivity and Stability

  • Bromination Reactions: Sodium salts of aminohydroxynaphthalene disulphonates undergo regioselective bromination. For example, sodium hydrogen 1-amino-8-naphthol-4,6-disulphonate forms tribromo derivatives in acetic acid, while the target compound (4-amino-5-hydroxy) may yield distinct halogenated products due to electronic effects of the hydroxyl group .
  • Oxidative Stability: The hydroxyl group at position 5 increases susceptibility to oxidation compared to non-hydroxylated analogs like disodium naphthalene-1,6-disulphonate .

Q & A

Q. What are the recommended synthetic pathways for preparing sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate, and how can reaction conditions be optimized?

Synthesis typically involves sulfonation and amination of naphthalene derivatives. Key steps include:

  • Sulfonation : Controlled sulfonation of naphthalene at positions 1 and 6 using concentrated sulfuric acid or oleum.
  • Amination and Hydroxylation : Introduction of amino and hydroxyl groups via nitration followed by reduction or direct substitution under alkaline conditions.
  • Purification : Crystallization or ion-exchange chromatography to isolate the sodium salt form.
    Optimization requires adjusting pH, temperature, and stoichiometry to minimize byproducts like over-sulfonated isomers. Evidence from similar naphthalene sulfonates suggests monitoring reaction progress via HPLC or TLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Elemental Analysis : To confirm C, H, N, S, and Na content.
  • Spectroscopy : UV-Vis (for chromophore analysis), FTIR (to identify sulfonate, amino, and hydroxyl groups), and 1^1H/13^13C NMR (for positional confirmation of substituents).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (341.293 g/mol) and detect impurities.
    Cross-validation with X-ray crystallography (if single crystals are obtainable) is recommended for definitive structural confirmation .

Q. How can researchers mitigate solubility challenges during experimental workflows?

The compound’s high polarity due to dual sulfonate groups necessitates polar solvents (e.g., water, DMSO, or methanol-water mixtures). For hydrophobic matrices (e.g., lipid bilayers), derivatization with hydrophobic moieties (e.g., alkyl chains) may improve compatibility. Pre-treatment with sonication or elevated temperatures (≤60°C) enhances dissolution .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in aqueous solutions, particularly under varying pH conditions?

The compound’s sulfonate groups confer stability across a wide pH range (2–12). However, the amino and hydroxyl groups may undergo protonation/deprotonation, affecting electronic properties. For example:

  • Acidic Conditions : Protonation of the amino group (-NH3+_3^+) reduces electron-donating capacity, altering UV-Vis absorbance.
  • Alkaline Conditions : Deprotonation of the hydroxyl group (-O^-) increases resonance stabilization.
    Kinetic studies using stopped-flow spectrophotometry or pH-dependent 1^1H NMR can elucidate these transitions .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in UV-Vis or NMR data may arise from:

  • Isomeric Impurities : Incomplete separation during synthesis (e.g., 1,6 vs. 1,7 disulphonate isomers).
  • Hydration States : Variability in water content (e.g., anhydrous vs. hydrate forms).
    Solutions include:
  • Advanced Chromatography : Use of ion-pairing HPLC with a C18 column and phosphate buffer for isomer separation.
  • Thermogravimetric Analysis (TGA) : To quantify hydration levels and standardize sample preparation .

Q. What strategies are effective for quantifying trace amounts of this compound in complex biological matrices?

Adapt methodologies from urinary biomarker analysis (e.g., SPE followed by HPLC-MS/MS):

  • Solid-Phase Extraction (SPE) : Use mixed-mode sorbents (e.g., Oasis HLB) to retain sulfonates.
  • MS/MS Detection : Monitor fragment ions (e.g., m/z 172 [SO3_3^-] and m/z 132 [C6_6H5_5NO2_2^-]) with a triple quadrupole system.
    Validate with deuterated internal standards to correct for matrix effects .

Q. What are the implications of this compound’s photostability for applications in light-driven studies?

The conjugated naphthalene core may undergo photodegradation via:

  • Singlet Oxygen Generation : In the presence of UV light, leading to sulfonate group cleavage.
  • Radical Formation : Detectable via electron paramagnetic resonance (EPR).
    Mitigation strategies include:
  • Additives : Use of antioxidants (e.g., ascorbic acid) or light-blocking excipients.
  • Controlled Illumination : Limit exposure to wavelengths >400 nm .

Methodological Considerations

Q. How should researchers design stability studies for long-term storage of this compound?

  • Accelerated Aging : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis.
  • Light Exposure : Use ICH Q1B guidelines for photostability testing.
  • Container Compatibility : Avoid metal ions (e.g., Fe3+^{3+}) that may catalyze degradation. Store in amber glass under nitrogen .

Q. What computational tools can predict the compound’s interactions with proteins or metal ions?

  • Molecular Docking (AutoDock Vina) : To model binding with sulfonate-recognizing proteins (e.g., albumin).
  • Density Functional Theory (DFT) : Calculate charge distribution and affinity for divalent cations (e.g., Ca2+^{2+}) .

Q. How can researchers explore its potential as a redox-active probe in electrochemical sensors?

  • Cyclic Voltammetry : Characterize oxidation/reduction peaks (e.g., -0.5 V to +1.2 V vs. Ag/AgCl).
  • Surface Modification : Immobilize on carbon electrodes via π-π stacking or covalent linkage (e.g., EDC/NHS chemistry).
    Applications may include detecting metal ions or reactive oxygen species .

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